molecular formula C24H27NO3 B3590262 N-(2,4-dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide

N-(2,4-dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide

Cat. No.: B3590262
M. Wt: 377.5 g/mol
InChI Key: IUSBQWSARFQVLD-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the phenyl groups, and the final carboxamide formation. Common synthetic routes may include:

    Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Carboxamide Formation: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,4-dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide include other carboxamides with phenyl and furan groups. Examples include:

  • N-(2,3-dimethylphenyl)-4-methoxybenzenesulfonamide
  • N-(2,4-dimethylphenyl)-5-methylfuran-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both phenyl and furan groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-15(2)20-9-6-17(4)13-23(20)27-14-19-8-11-22(28-19)24(26)25-21-10-7-16(3)12-18(21)5/h6-13,15H,14H2,1-5H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSBQWSARFQVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)COC3=C(C=CC(=C3)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,4-dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide
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N-(2,4-dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide
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N-(2,4-dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide
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N-(2,4-dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide
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N-(2,4-dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide
Reactant of Route 6
N-(2,4-dimethylphenyl)-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide

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